REACTION_CXSMILES
|
N1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.COC1C=[C:13]([S:15]C)C=CC=1CO.CCCCCC.C[CH2:26][O:27]C(C)=O.C(Cl)Cl.C[C:35](C)=[O:36].[CH3:38]CCCCC.C(OCC)(=O)C>C(Cl)Cl.CCCCCC.[O-2].[O-2].[O-2].[Cr+6]>[CH3:35][O:36][C:2]1[CH:38]=[C:6]([S:15][CH3:13])[CH:5]=[CH:4][C:3]=1[CH:26]=[O:27] |f:2.3.4.5,6.7,10.11.12.13|
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
powder
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
934 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)SC)CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
hexane EtOAc CH2Cl2 acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.CCOC(=O)C.C(Cl)Cl.CC(=O)C
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled over an ice bath
|
Type
|
WASH
|
Details
|
eluted with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=O)C=CC(=C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 730 mg | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |